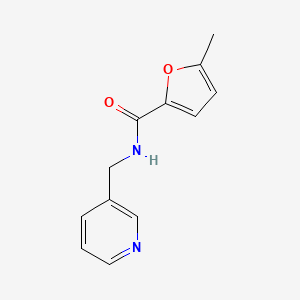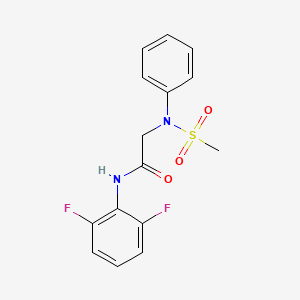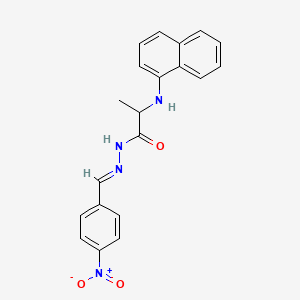
5-methyl-N-(3-pyridinylmethyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(3-pyridinylmethyl)-2-furamide, also known as MPF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPF is a furan derivative that has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for drug development. In
Mechanism of Action
The mechanism of action of 5-methyl-N-(3-pyridinylmethyl)-2-furamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the suppression of the production of prostaglandins, which are mediators of inflammation. 5-methyl-N-(3-pyridinylmethyl)-2-furamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
5-methyl-N-(3-pyridinylmethyl)-2-furamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. 5-methyl-N-(3-pyridinylmethyl)-2-furamide has also been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are markers of oxidative stress. In addition, 5-methyl-N-(3-pyridinylmethyl)-2-furamide has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-methyl-N-(3-pyridinylmethyl)-2-furamide in lab experiments is its unique biochemical and physiological effects, which make it a promising candidate for drug development. However, one of the limitations of using 5-methyl-N-(3-pyridinylmethyl)-2-furamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of 5-methyl-N-(3-pyridinylmethyl)-2-furamide and its potential side effects.
Future Directions
There are several future directions for 5-methyl-N-(3-pyridinylmethyl)-2-furamide research. One potential direction is the development of 5-methyl-N-(3-pyridinylmethyl)-2-furamide-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Another potential direction is the development of 5-methyl-N-(3-pyridinylmethyl)-2-furamide-based drugs for cancer therapy. Future studies should also focus on understanding the mechanism of action of 5-methyl-N-(3-pyridinylmethyl)-2-furamide and its potential side effects, as well as improving its solubility in water for in vivo administration.
Synthesis Methods
The synthesis method for 5-methyl-N-(3-pyridinylmethyl)-2-furamide involves the reaction of 5-methylfuran-2-carboxylic acid with 3-pyridinemethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is then purified by recrystallization to obtain pure 5-methyl-N-(3-pyridinylmethyl)-2-furamide.
Scientific Research Applications
5-methyl-N-(3-pyridinylmethyl)-2-furamide has been extensively studied in scientific research for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the development of drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. 5-methyl-N-(3-pyridinylmethyl)-2-furamide has also been found to have antitumor activity, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
5-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-4-5-11(16-9)12(15)14-8-10-3-2-6-13-7-10/h2-7H,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIJCEGRXPPFDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49819098 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5850582.png)

![N-[3-(benzoylamino)-4-methylphenyl]-2-furamide](/img/structure/B5850590.png)
![1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5850599.png)
![3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone](/img/structure/B5850606.png)

![N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B5850620.png)

![ethyl 5-({[(2-chlorophenyl)amino]carbonyl}amino)-2,6-dimethylnicotinate](/img/structure/B5850642.png)

![6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-mercapto-4-pyrimidinol](/img/structure/B5850648.png)
